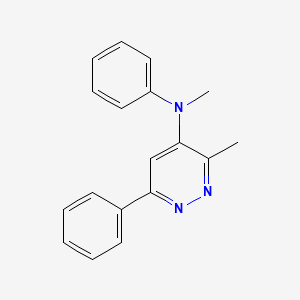
(2,5-Dimethyl-3-nitrophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethyl-3-nitrophenyl)acetonitrile: is an organic compound characterized by the presence of a nitrile group attached to a phenyl ring substituted with two methyl groups and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethyl-3-nitrophenyl)acetonitrile typically involves the nitration of 2,5-dimethylphenylacetonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2,5-Dimethyl-3-nitrophenyl)acetonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or iron with hydrochloric acid.
Substitution: Amines or alcohols under basic or acidic conditions.
Major Products:
Reduction: (2,5-Dimethyl-3-aminophenyl)acetonitrile.
Substitution: Amides or esters derived from the nucleophilic substitution of the nitrile group.
Scientific Research Applications
Chemistry: (2,5-Dimethyl-3-nitrophenyl)acetonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for the construction of more complex molecules .
Biology and Medicine: In biological research, derivatives of this compound may be investigated for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the nitro group can influence the compound’s interaction with biological targets .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties allow for its incorporation into various industrial processes .
Mechanism of Action
The mechanism of action of (2,5-Dimethyl-3-nitrophenyl)acetonitrile depends on its specific application. In chemical reactions, the nitrile and nitro groups play crucial roles in determining the compound’s reactivity and interaction with other molecules. For example, in reduction reactions, the nitro group undergoes electron transfer processes that lead to its conversion to an amino group .
Comparison with Similar Compounds
2-(3-Nitrophenyl)acetonitrile: Similar structure but lacks the methyl groups, which can influence its reactivity and applications.
2,5-Dimethylphenylacetonitrile:
Uniqueness: (2,5-Dimethyl-3-nitrophenyl)acetonitrile is unique due to the combined presence of the nitro and nitrile groups along with the methyl substitutions on the phenyl ring.
Properties
CAS No. |
57411-95-7 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(2,5-dimethyl-3-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C10H10N2O2/c1-7-5-9(3-4-11)8(2)10(6-7)12(13)14/h5-6H,3H2,1-2H3 |
InChI Key |
ONEKRZQNJHXOGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14620215.png)
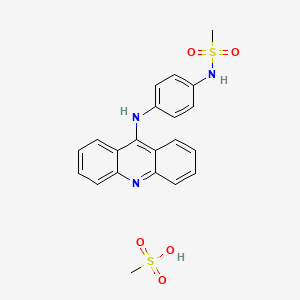
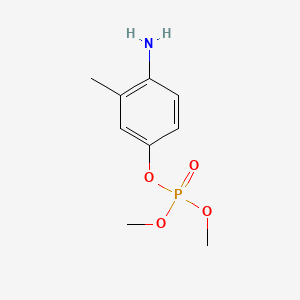
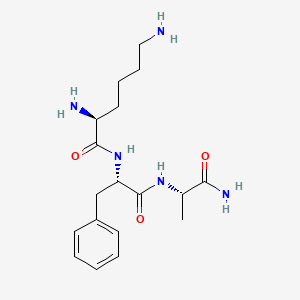

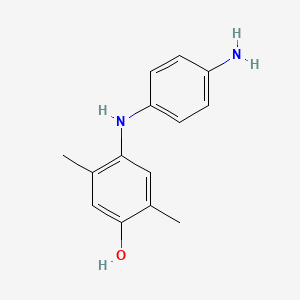
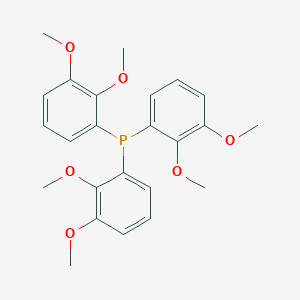
![4-{[(Triphenylstannyl)oxy]carbonyl}pyridine](/img/structure/B14620244.png)
![2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14620259.png)
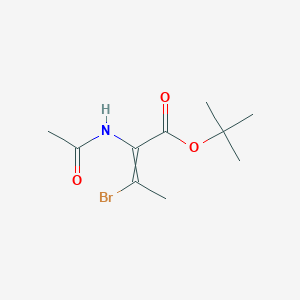
![[2-(2-Fluoroanilino)pyridin-3-yl]methanol](/img/structure/B14620269.png)

![3,3'-[(Pyridin-4-yl)methylene]bis(5-chloro-1H-indole)](/img/structure/B14620284.png)
